molecular formula C11H10N4O2 B1179361 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid CAS No. 1738-50-7

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

Cat. No. B1179361
CAS RN: 1738-50-7
M. Wt: 230.22 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of acrylic acid derivatives, including compounds similar to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, involves novel methods that provide efficient pathways to these compounds. A notable example includes the synthesis via acid hydrolysis and subsequent characterization using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectral data (Kaushik et al., 2011). Another approach is the one-pot synthesis method that combines ethyl cyanoacetate, sodium azide, and a series of aromatic aldehydes to produce ethyl-3-aryl-2-(1H-tetrazol-5-yl)acrylates, which are then characterized by NMR, FT-IR, and mass spectroscopy (Jafari Chermahini et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid has been determined using X-ray crystallography, revealing insights into the arrangement of atoms and the overall geometry of the molecule. This structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules (Dölling et al., 1991).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid derivatives have been explored through various reactions, including the synthesis of tetrazole compounds and their derivatives. These studies provide valuable insights into the reactivity patterns and the influence of different substituents on the compound's behavior (Esikov et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its potential applications in materials science or as intermediates in organic synthesis.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, have been systematically studied. For instance, the acidity of tetrazolylalkanoic acids and their derivatives has been measured, providing valuable information on the compound's potential as a reactant in chemical syntheses (Esikov et al., 2002).

Scientific Research Applications

  • Solar Cell Applications :

    • Organic sensitizers like JK-1 and JK-2, which are related to the structure of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, have been engineered for solar cell applications. These compounds, when anchored onto TiO2 film, showed high incident photon to current conversion efficiency, indicating their potential in photovoltaic technology (Kim et al., 2006).
  • Corrosion Inhibition :

    • Compounds structurally similar to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid have been studied for their corrosion inhibitive properties. For instance, (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid was used to form self-assembled films on iron surfaces, showing significant inhibition against iron corrosion (Zhang et al., 2009).
  • Medical Applications :

    • Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified with various amines including compounds similar to 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, have shown potential in medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
  • Synthesis and Characterization of Polymers :

    • Related compounds have been used in the synthesis and photomodification of homo- and copolymers, indicating their utility in material science and polymer chemistry (Darkow et al., 1997).
  • Synthetic Chemistry :

    • An example of synthetic utility is seen in the synthesis of a novel acrylic acid derivative through acid hydrolysis of related compounds, demonstrating the versatility of these structures in organic synthesis (Kaushik et al., 2011).
  • Continuous Flow Synthesis :

    • In the field of chemical engineering, related compounds have been used in the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor, showcasing their role in innovative chemical process development (Gutmann et al., 2012).

properties

IUPAC Name

(Z)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBNDKSHTBGKBT-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1/C(=C\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid

CAS RN

1738-50-7
Record name 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylprop-2-enoic acid
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